molecular formula C7H12F2O B2783225 (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol CAS No. 2248219-04-5

(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol

Cat. No.: B2783225
CAS No.: 2248219-04-5
M. Wt: 150.169
InChI Key: WZUSOLXDRBJOMI-LWOQYNTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is an organofluorine compound characterized by the presence of a difluorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol typically involves the ring-opening of gem-difluorocyclopropane derivatives. One method includes the aerobic oxidation of gem-difluorocyclopropane in the presence of an organic dye and amine under visible light irradiation . This reaction yields 2,2-difluoro-homoallylic alcohols in good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of difluorocyclopropane intermediates, which are then subjected to various chemical transformations to obtain the desired product. The process may involve multiple steps, including halogenation, reduction, and functional group modifications.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The difluorocyclopropyl group can participate in substitution reactions, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include difluorocyclopropyl ketones, alcohols, and substituted cyclopropane derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules.

Scientific Research Applications

(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol involves its interaction with various molecular targets. The difluorocyclopropyl group can form strong interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a difluorocyclopropyl group and a secondary alcohol

Properties

IUPAC Name

(2R)-3-(2,2-difluorocyclopropyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c1-5(4-10)2-6-3-7(6,8)9/h5-6,10H,2-4H2,1H3/t5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUSOLXDRBJOMI-LWOQYNTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CC1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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